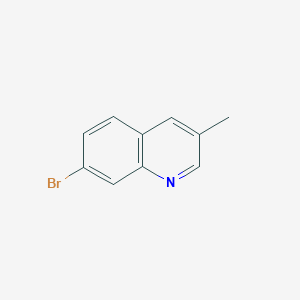

7-溴-3-甲基喹啉

货号 B2445061

CAS 编号:

1375108-41-0

分子量: 222.085

InChI 键: CVFAZFPZYNGXHK-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

7-Bromo-3-methylquinoline is a chemical compound with the CAS Number: 1375108-41-0 . It has a molecular weight of 222.08 .

Synthesis Analysis

The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis

The molecular structure of 7-Bromo-3-methylquinoline is represented by the linear formula C10H8BrN .Chemical Reactions Analysis

Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are useful for the construction and functionalization of this compound .Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Bromo-3-methylquinoline include a molecular weight of 222.08 . More specific properties such as melting point, boiling point, and density were not found in the search results.科学研究应用

合成和化学转化

- 制备7-烷基氨基-2-甲基喹啉-5,8-二酮:研究表明了合成7-烷基氨基-2-甲基喹啉-5,8-二酮的有效方法,利用7-溴-2-甲基喹啉-5,8-二酮作为中间体。该研究深入探讨了将6-溴和7-溴-2-甲基喹啉-5,8-二酮与各种烷基胺转化的化学过程,从而生产出7-烷基氨基化合物。这种合成途径以其简单和高效而著称 (Choi & Chi, 2004)。

生化应用

- 生物评价研究:一项关于席夫碱配体5-溴-3-(((8-羟基-2-甲基喹啉-7-基)亚甲基)肼基)吲哚-2-酮(BHMQMHI)的研究,该配体是使用7-溴-2-甲基喹啉衍生物制备的,评估了其Co(II), Ni(II), Cu(II), Zn(II), Cd(II)和Hg(II)配合物。这些配合物通过各种分析技术进行了详细研究,并显示出潜在的体外抗菌、抗真菌和抗氧化活性。这项研究突显了7-溴-2-甲基喹啉衍生物在合成生物活性化合物方面的潜在应用 (Siddappa & Mayana, 2014)。

光敏保护基

- 生物用光敏保护基:8-溴-7-羟基喹啉,一种与7-溴-3-甲基喹啉密切相关的衍生物,已被合成并表征为羧酸的光敏保护基。其更高的单光子量子效率和对多光子诱导光解的敏感性使其成为生物内使用的有前途的候选物,特别是在生物和生理学研究中 (Fedoryak & Dore, 2002)。

安全和危害

属性

IUPAC Name |

7-bromo-3-methylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-4-8-2-3-9(11)5-10(8)12-6-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVFAZFPZYNGXHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(C=C2)Br)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-3-methylquinoline | |

Synthesis routes and methods

Procedure details

A 1 L round bottom flask fitted with a stirbar, a Dean-Stark trap for solvents heavier than water, and a condenser was charged with 2-amino-4-bromobenzaldehyde (20 g, 100 mmol), sodium sulfate (71.0 g, 500 mmol), and p-toluenesulfonic acid monohydrate (4.75 g, 25.00 mmol). The solids were taken up in anhydrous chloroform (498 mL) and the suspension treated with 1-ethoxyprop-1-ene (14.39 mL, 130 mmol). The mixture was then heated to reflux with stirring overnight. The reaction mixture was cooled to room temperature and transferred to a 2 L separatory funnel. The solution was extracted twice with 200 mL saturated aq sodium bicarbonate and once with 200 mL water. The organic layer was isolated and the aqueous layers were combined and re-extracted twice with an additional 100 mL dichloromethane. The organics were then pooled, dried over sodium sulfate, filtered, and concentrated to a residue. The residue was purified by flash chromatography (0.2-1.9% methanol:dichloromethane). Fractions containing the desired material were pooled and concentrated to afford the title compound as a bright orange solid (5.603 g, 25.2 mmol, 25% yield). MS(ES)+ m/e 221.8 [M+H]+.

Name

Yield

25%

Citations

For This Compound

1

Citations

… SOL, 1946, 68, 129, 380) satisfactorily prepared 4-chloro-5-, -6-, and -7-bromo-3-methylquinoline by a similar method, and Riegel et al. (Zoc. cit.) likewise obtained 4-chloro-3-…

Number of citations: 16

pubs.rsc.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-1-benzyl-3-(((2-(trifluoromethyl)phenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2444979.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2444983.png)

![3-(Methylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2444984.png)

![4-[(6-Methylpyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide](/img/structure/B2444985.png)

![N-(4-chlorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/no-structure.png)

![N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide](/img/structure/B2444988.png)

![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-ethyl-N-(m-tolyl)acetamide](/img/structure/B2444991.png)

![6-Methoxy-1-[[(9-methylpurin-6-yl)amino]methyl]-3,4-dihydro-2H-naphthalen-1-ol](/img/structure/B2444998.png)

![[4-(Trifluoromethyl)phenyl] cyanate](/img/structure/B2445001.png)